Physicochemical Comparison: 2,4-Bis(dimethylamino) vs. 2-(Dimethylamino) Thiazole-5-carbaldehyde
2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde differs from its closest commercially available analog, 2-(dimethylamino)thiazole-5-carbaldehyde (CAS 1005-28-3), in several key physicochemical and computed properties that influence its utility as a synthetic building block. These include a higher molecular weight (199.28 vs. 156.21 g/mol) and a larger topological polar surface area (tPSA) of 64.7 Ų compared to the mono-substituted analog's 61 Ų [1]. The additional dimethylamino group at the 4-position increases the hydrogen bond acceptor count to 5 versus 3 for the mono-substituted analog [1][2]. Furthermore, the computed XLogP3-AA value of 1.7 for the target compound indicates higher lipophilicity compared to the ACD/LogP value of -0.04 for the mono-substituted analog, a difference that may impact membrane permeability and solubility profiles in biological systems [1].
| Evidence Dimension | Physicochemical and Computed Molecular Descriptors |
|---|---|
| Target Compound Data | Molecular Weight: 199.28 g/mol; tPSA: 64.7 Ų; H-Bond Acceptors: 5; XLogP3-AA: 1.7 |
| Comparator Or Baseline | 2-(Dimethylamino)thiazole-5-carbaldehyde (CAS 1005-28-3); Molecular Weight: 156.21 g/mol; tPSA: 61 Ų; H-Bond Acceptors: 3; ACD/LogP: -0.04 |
| Quantified Difference | ΔMW: +43.07 g/mol; ΔtPSA: +3.7 Ų; ΔHBA: +2; ΔLogP: +1.74 (cross-method comparison) |
| Conditions | Computed properties using PubChem (XLogP3, tPSA) and ChemSpider/ACD/Labs (LogP) algorithms; values may differ from experimental determinations. |
Why This Matters
These differences in computed molecular descriptors can translate into altered solubility, permeability, and binding interactions, guiding researchers in selecting the appropriate building block for optimizing ADME properties or tuning compound polarity in synthetic routes.
- [1] PubChem. Compound Summary: 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde. Computed Descriptors. CID 71669047. Accessed April 2026. View Source
- [2] PubChem. Compound Summary: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde. Computed Descriptors. CID 2773158. Accessed April 2026. View Source
